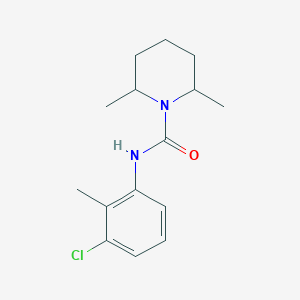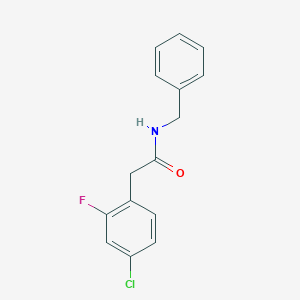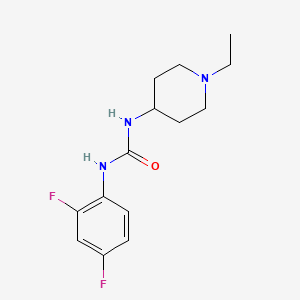![molecular formula C17H16N6O3S B5381360 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine](/img/structure/B5381360.png)
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine is a complex organic compound that features a morpholine ring substituted with a nitrophenyl group and a phenyl-tetrazole moiety
Vorbereitungsmethoden
The synthesis of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine typically involves multiple steps:
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.
Synthesis of the Nitro-Substituted Phenyl Ring: The nitro group is introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reactions: The phenyl-tetrazole and nitrophenyl intermediates are then coupled using a sulfanyl linkage, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring, which can be achieved through a cyclization reaction involving an appropriate amine and an epoxide.
Analyse Chemischer Reaktionen
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl-tetrazole moiety can participate in nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the tetrazole ring.
Cycloaddition: The tetrazole ring can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and diol.
Wissenschaftliche Forschungsanwendungen
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole moiety is known for its bioisosteric properties, making it a valuable scaffold in drug design for targeting enzymes and receptors.
Material Science: The nitrophenyl and tetrazole groups impart unique electronic properties, making the compound useful in the development of advanced materials such as organic semiconductors and explosives.
Biological Studies: The compound can be used as a probe to study the interactions of tetrazole-containing molecules with biological macromolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine involves its interaction with specific molecular targets:
Enzyme Inhibition: The tetrazole moiety can mimic the carboxylate group of natural substrates, allowing the compound to inhibit enzymes such as proteases and kinases.
Receptor Binding: The phenyl-tetrazole group can interact with receptor sites through hydrogen bonding and π-π stacking interactions, modulating receptor activity.
Electron Transfer: The nitrophenyl group can participate in redox reactions, facilitating electron transfer processes in biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine can be compared with similar compounds such as:
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}piperidine: This compound features a piperidine ring instead of a morpholine ring, which may alter its pharmacokinetic properties.
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}aniline: The aniline derivative lacks the morpholine ring, potentially affecting its solubility and reactivity.
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}benzene: This simpler compound lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of a morpholine ring, nitrophenyl group, and phenyl-tetrazole moiety, which together impart a distinct set of chemical and biological properties.
Eigenschaften
IUPAC Name |
4-[4-nitro-3-(1-phenyltetrazol-5-yl)sulfanylphenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c24-23(25)15-7-6-14(21-8-10-26-11-9-21)12-16(15)27-17-18-19-20-22(17)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVYAMJVFQJEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-indazol-2-ylacetamide](/img/structure/B5381283.png)
![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)

![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide](/img/structure/B5381298.png)
![3-CHLORO-4-ETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZENE-1-SULFONAMIDE](/img/structure/B5381313.png)

![2-(1H-benzimidazol-2-yl)-3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5381331.png)

![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)

![4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5381359.png)
![3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)
